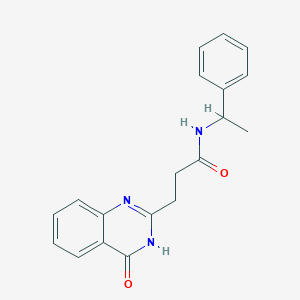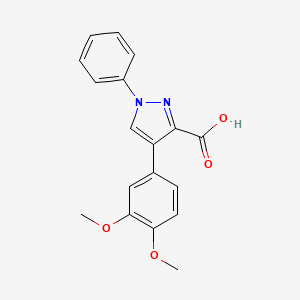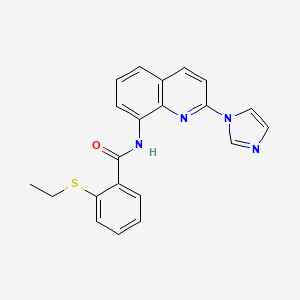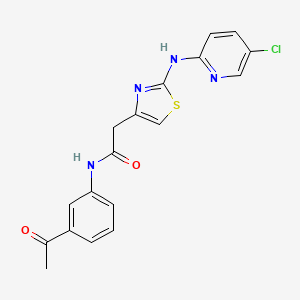
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide, also known as QNZ or ETP-46321, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a quinazoline derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide exerts its effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and is involved in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, leading to a reduction in inflammation. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to inhibit the replication of viruses such as HIV-1 and HCV.
Advantages and Limitations for Lab Experiments
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide is also relatively stable and can be stored for long periods of time. However, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has some limitations for lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has also been shown to have potential as an anti-cancer agent, and further studies are needed to determine its efficacy in different types of cancer. In addition, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to have anti-viral properties, and further studies are needed to determine its potential as an anti-viral agent. Finally, there is a need for the development of more potent and selective inhibitors of NF-κB, which could have important therapeutic applications in a wide range of diseases.
Synthesis Methods
The synthesis of 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 2-(2-oxo-2-phenylethyl)benzonitrile. This intermediate is then reacted with 2-chloroacetamide to form 3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one. Finally, the product is treated with phenylacetic acid to form 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide.
Scientific Research Applications
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide has been shown to possess anti-viral properties by inhibiting the replication of viruses such as HIV-1 and HCV.
properties
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHBWVVVRYYYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459519.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2459521.png)

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459526.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2459531.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2459532.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid](/img/structure/B2459534.png)

![(8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2459536.png)
![N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2459538.png)

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2459541.png)